N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 895458-03-4
VCID: VC7244771
InChI: InChI=1S/C21H15ClN2O4S2/c22-13-5-8-15(9-6-13)30(27,28)12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)29-21/h1-11,25H,12H2,(H,23,26)
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)O
Molecular Formula: C21H15ClN2O4S2
Molecular Weight: 458.93

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide

CAS No.: 895458-03-4

Cat. No.: VC7244771

Molecular Formula: C21H15ClN2O4S2

Molecular Weight: 458.93

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide - 895458-03-4

Specification

CAS No. 895458-03-4
Molecular Formula C21H15ClN2O4S2
Molecular Weight 458.93
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)sulfonylacetamide
Standard InChI InChI=1S/C21H15ClN2O4S2/c22-13-5-8-15(9-6-13)30(27,28)12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)29-21/h1-11,25H,12H2,(H,23,26)
Standard InChI Key LLTISGDEKVFZER-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)O

Introduction

Chemical Composition

  • IUPAC Name: N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide

  • Core Functional Groups:

    • Benzothiazole moiety

    • Hydroxyl-substituted phenyl group

    • Sulfonamide linkage

    • Chlorobenzene substitution

Key Characteristics

This compound features a benzothiazole ring system fused to a hydroxylated phenyl group, which is further linked to a sulfonamide-acetamide framework. The presence of these functional groups suggests potential bioactivity due to their known roles in drug design (e.g., hydrogen bonding, π-stacking interactions).

PropertyDetails
Molecular FormulaC15H11ClN2O4S
Molecular Weight~350 g/mol
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, methanol)
StabilityStable under standard laboratory conditions; sensitive to strong acids/bases

Synthesis Pathways

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide can be achieved through multi-step reactions involving commercially available precursors. A general synthetic route includes:

  • Formation of Benzothiazole Core:

    • Reacting o-aminothiophenol with a carboxylic acid derivative under oxidative conditions to yield the benzothiazole nucleus.

  • Coupling with Hydroxylated Phenyl Derivative:

    • The benzothiazole intermediate is coupled with a hydroxyl-substituted phenyl group via electrophilic substitution or condensation reactions.

  • Sulfonamide Formation:

    • A sulfonamide bond is introduced by reacting the phenolic derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Acetamide Functionalization:

    • The final step involves acetamide functionalization through amidation reactions.

This synthetic pathway requires careful monitoring via techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for purity and structural confirmation.

Pharmacological Activities

Compounds containing benzothiazole and sulfonamide motifs have been extensively studied for their diverse biological activities:

  • Antimicrobial Activity:

    • Benzothiazole derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzyme systems.

  • Anti-inflammatory Potential:

    • Hydroxylated phenolic groups are known for their antioxidant properties, which may contribute to anti-inflammatory effects.

  • Anticancer Applications:

    • Sulfonamide-containing compounds have shown cytotoxicity against cancer cell lines by inhibiting carbonic anhydrase enzymes or inducing apoptosis.

In Silico Studies

Molecular docking studies could reveal the binding affinity of this compound to specific protein targets such as enzymes or receptors involved in inflammation, microbial survival, or cancer progression.

Analytical Characterization

To confirm the structure and purity of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide, the following techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms molecular structure via proton and carbon environments.
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Identifies functional groups through characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC)Assesses purity and detects impurities in the sample.

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